4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide
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Overview
Description
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide typically involves the formation of the oxadiazole ring followed by the attachment of the methoxyphenyl and phenylbutanamide groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction is often carried out in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the oxadiazole ring can lead to the formation of an amine derivative.
Scientific Research Applications
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the compound can bind to specific receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
- 4-(3-(4-methoxyphenyl)acryloyl)phenoxybutyl 2-hydroxybenzoate
Uniqueness
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-16-12-10-14(11-13-16)19-21-18(25-22-19)9-5-8-17(23)20-15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMBHANXSWCXBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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